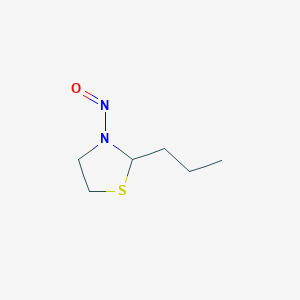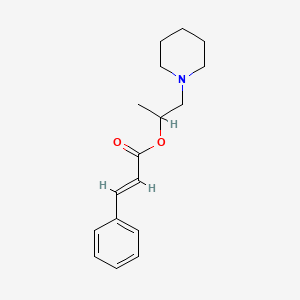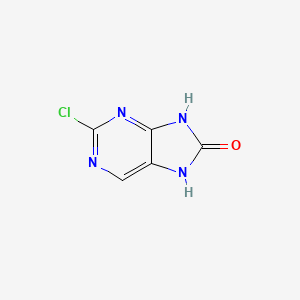
8H-Purin-8-one, 2-chloro-7,9-dihydro-
説明
2-chloro-7,9-dihydropurin-8-one is a chemical compound with the molecular formula C5H3ClN4O. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry. This compound is known for its unique structure, which includes a chlorine atom at the second position and a keto group at the eighth position of the purine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7,9-dihydropurin-8-one typically involves the chlorination of purine derivatives. One common method includes the reaction of 2-thioxanthine with concentrated hydrochloric acid to produce the desired compound . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective chlorination at the desired position.
Industrial Production Methods
Industrial production of 2-chloro-7,9-dihydropurin-8-one may involve large-scale chlorination processes using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This includes the use of industrial-grade reagents and advanced reaction vessels to control the reaction environment.
化学反応の分析
Types of Reactions
2-chloro-7,9-dihydropurin-8-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The keto group at the eighth position can participate in redox reactions, leading to the formation of different purine derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of purine-8-one derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and hydroxides. Reaction conditions often involve solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or platinum complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-purine derivatives, while oxidation reactions can produce various oxo-purine compounds.
科学的研究の応用
2-chloro-7,9-dihydropurin-8-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives, which are important in the study of nucleic acids and their analogs.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
作用機序
The mechanism of action of 2-chloro-7,9-dihydropurin-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and keto group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it can inhibit certain kinases involved in cell signaling, thereby affecting cell proliferation and survival .
類似化合物との比較
2-chloro-7,9-dihydropurin-8-one can be compared with other purine derivatives, such as:
8-hydroxypurine: Similar in structure but with a hydroxyl group instead of a chlorine atom, leading to different reactivity and biological activity.
2-chloroadenine: Another chlorinated purine derivative, but with the chlorine atom at a different position, resulting in distinct chemical properties and applications.
The uniqueness of 2-chloro-7,9-dihydropurin-8-one lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity, making it valuable in various research and industrial applications.
特性
IUPAC Name |
2-chloro-7,9-dihydropurin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-4-7-1-2-3(9-4)10-5(11)8-2/h1H,(H2,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGKXHDSMKIXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418145 | |
| Record name | NSC63450 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20190-11-8 | |
| Record name | NSC63450 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC63450 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14164763.png)
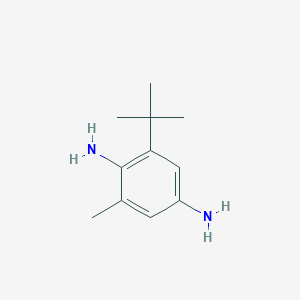
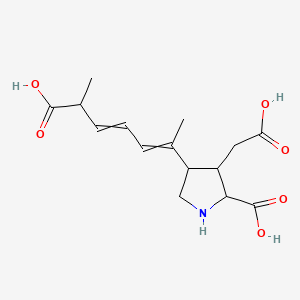

![1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14164776.png)
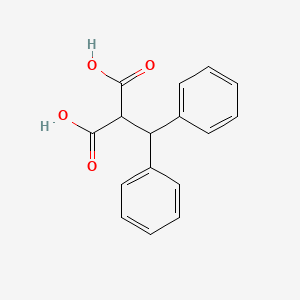
![Tert-butyl 1-benzyl-2,3,3a,4,5,6a-hexahydropyrrolo[2,3-b]pyrrole-6-carboxylate](/img/structure/B14164794.png)
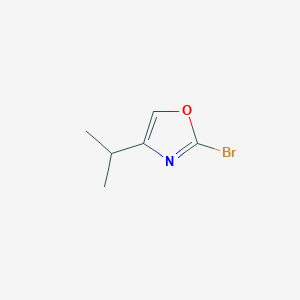


![2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide](/img/structure/B14164823.png)
![Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate](/img/structure/B14164831.png)
